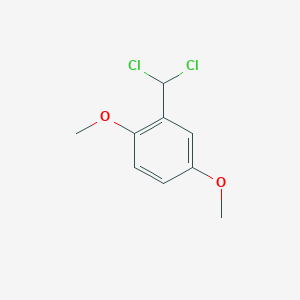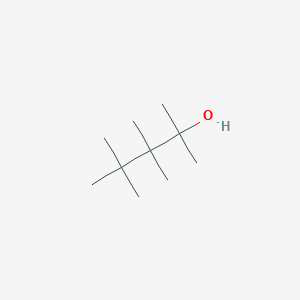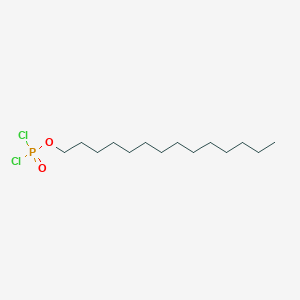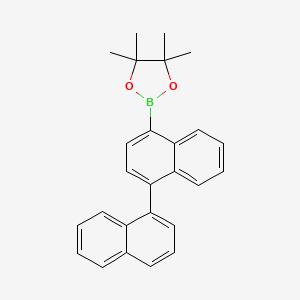
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring with two naphthyl groups, making it a potentially useful reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with a naphthyl-containing reagent. Common reagents include naphthyl halides or naphthylboronic acids. The reaction is often carried out in the presence of a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and purification methods are optimized for cost-effectiveness and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to boranes.
Substitution: Boronic esters are key intermediates in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology
Boronic esters can be used as enzyme inhibitors, particularly for proteases and other enzymes with active site serine residues.
Medicine
Industry
Boronic esters are used in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl or vinyl group to the halide. In enzyme inhibition, boronic esters form covalent bonds with active site residues, blocking the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- Naphthylboronic acid
Uniqueness
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is unique due to its dual naphthyl groups, which may provide enhanced reactivity and selectivity in certain chemical reactions compared to simpler boronic esters.
Propiedades
Fórmula molecular |
C26H25BO2 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-17-16-22(21-13-7-8-14-23(21)24)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3 |
Clave InChI |
JFFQQAXWDQJQCX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


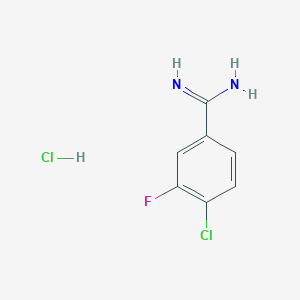
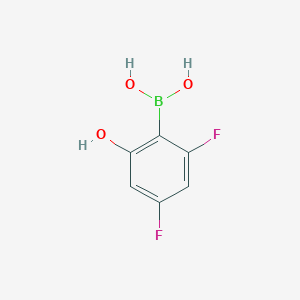
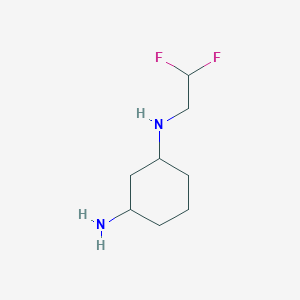
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
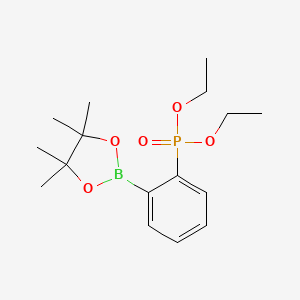
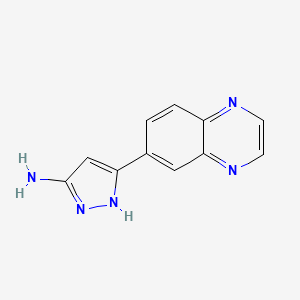

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)


